

Elloramycin A: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Elloramycin*

Cat. No.: *B15564975*

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Elloramycin A, an anthracycline-like antibiotic, stands as a molecule of significant interest within the scientific community due to its unique structural features and notable biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological functions, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

Elloramycin A is a polyketide natural product produced by the bacterium *Streptomyces olivaceus*. Its chemical structure consists of a tetracyclic aglycone, similar to that of tetracenomycin C, attached to a permethylated L-rhamnose sugar moiety.^{[1][2]} The molecular formula of **Elloramycin A** is C₃₂H₃₆O₁₅, and it has a molecular weight of 660.6 g/mol.^[3] Visually, it presents as a dark yellow compound.^[2]

Table 1: Physicochemical Properties of **Elloramycin A**

Property	Value	Reference
Molecular Formula	C32H36O15	[3]
Molecular Weight	660.6 g/mol	[3]
Appearance	Dark yellow compound	[2]
Melting Point	Data not available	
Solubility	Data not available	
Specific Rotation	Data not available	

Biological and Pharmacological Properties

Elloramycin A exhibits a range of biological activities, most notably its weak antibacterial action against Gram-positive bacteria and its antitumor properties.[2]

Antimicrobial Activity

While **Elloramycin A** is known to possess activity against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values against key pathogens are not extensively reported in the available literature. Further studies are required to quantify its antibacterial potency against strains such as *Staphylococcus aureus* and *Bacillus subtilis*.

Table 2: Antimicrobial Activity of **Elloramycin A**

Organism	MIC (µg/mL)	Reference
Gram-positive bacteria	Weakly active (specific values not available)	[2]

Antitumor Activity

Elloramycin A has demonstrated cytotoxic effects against murine L1210 leukemia cells.[2] However, specific IC50 values, which quantify the concentration required to inhibit 50% of cell growth, are not readily available in the public domain. Structure-activity relationship studies

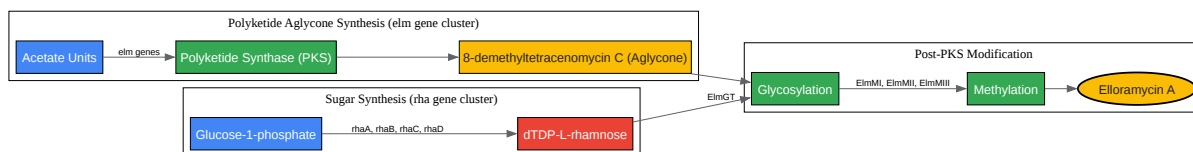
have indicated that derivatives of **elloramycinone**, the aglycone of **Elloramycin A**, show significant proliferation inhibition against L1210 cells.[4]

Table 3: Antitumor Activity of **Elloramycin A**

Cell Line	IC50 (μM)	Reference
Murine L1210 leukemia	Data not available	[2][4]

Biosynthesis of Elloramycin A

The biosynthesis of **Elloramycin A** is a complex process involving two distinct gene clusters: the elm gene cluster, responsible for the synthesis of the polyketide aglycone (8-demethyltetracenomycin C), and the rha gene cluster, which directs the synthesis of L-rhamnose.[5][6][7] The aglycone is subsequently glycosylated and methylated to yield the final **Elloramycin A** molecule.[5][6]



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Biosynthesis of **Elloramycin A**.

Experimental Protocols

Isolation and Purification of **Elloramycin A** from *Streptomyces olivaceus*

The following is a general protocol for the isolation and purification of **Elloramycin A**, based on common methods for natural product extraction from *Streptomyces* species.^[8]

- **Fermentation:** *Streptomyces olivaceus* is cultured in a suitable liquid medium (e.g., a medium containing starch, yeast extract, and trace elements) under aerobic conditions at 28-30°C for 5-7 days.
- **Extraction:** The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with a polar solvent like acetone or methanol.
- **Concentration:** The organic solvent extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
 - **Silica Gel Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
 - **Sephadex LH-20 Chromatography:** Fractions containing **Elloramycin A** are further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on size.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

Characterization of Elloramycin A

The structure of the purified **Elloramycin A** is confirmed using spectroscopic methods.^{[2][8]}

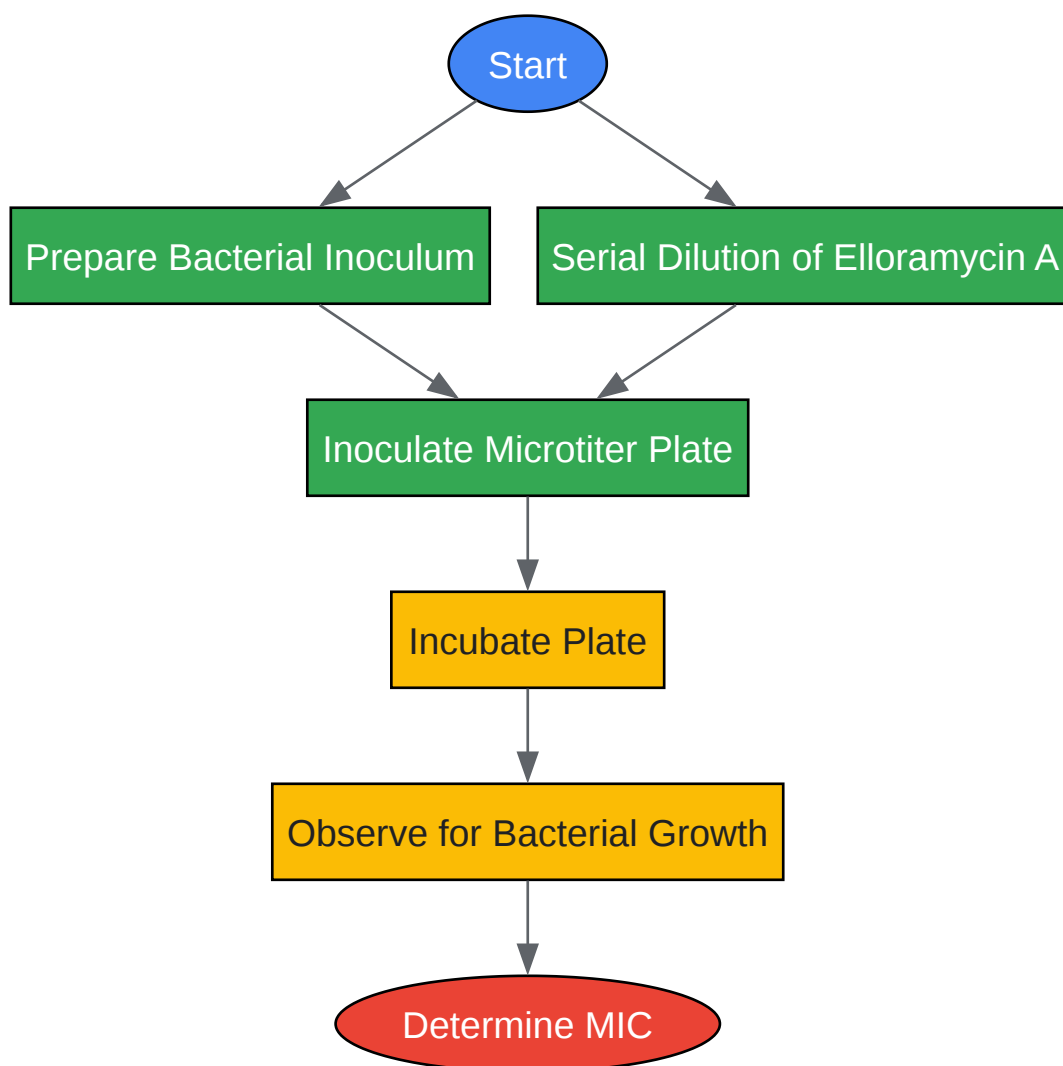
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule and confirm the structure of the aglycone and the sugar moiety, as well as the glycosidic linkage.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of **Elloramycin A** can be quantified by determining its MIC using the broth microdilution method.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., *Staphylococcus aureus*) is prepared to a concentration of approximately 5×10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Serial Dilution: A two-fold serial dilution of **Elloramycin A** is prepared in a 96-well microtiter plate containing the broth medium.
- Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of **Elloramycin A** that completely inhibits visible growth of the bacterium.



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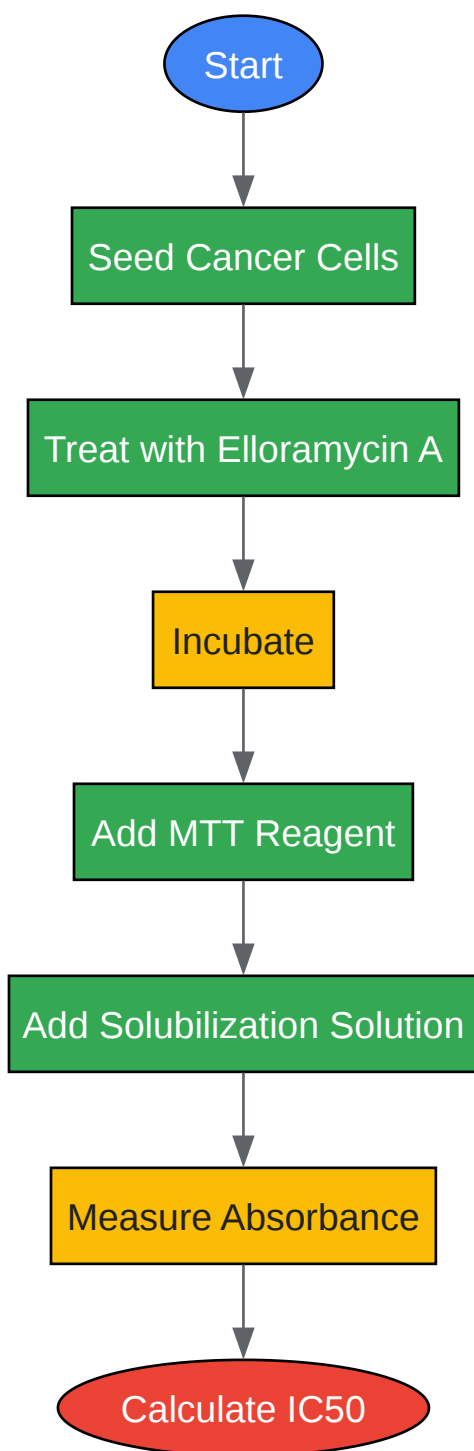
Workflow for MIC Determination.

Assessment of Cytotoxicity (MTT Assay)

The antitumor activity of **Elloramycin A** can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^{[14][15][16][17]}

- Cell Seeding: Cancer cells (e.g., L1210) are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **Elloramycin A** and incubated for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Calculation of IC₅₀:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.



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Workflow for MTT Cytotoxicity Assay.

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